molecular formula C11H13N3O2 B2630976 N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 678549-23-0

N-cyclopropyl-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2630976
CAS No.: 678549-23-0
M. Wt: 219.244
InChI Key: DZXKCNDSZFUHJK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is an organic compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes a cyclopropyl group and a pyridin-3-ylmethyl group attached to an ethanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide can be synthesized through a multi-step process. One common method involves the reaction of pyridin-3-ylmethylamine with cyclopropyl isocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis. The use of high-throughput screening and process optimization techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-cyclopropyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(11(16)14-9-3-4-9)13-7-8-2-1-5-12-6-8/h1-2,5-6,9H,3-4,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKCNDSZFUHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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